6-Chlorobenzo[b]thiophene
Overview
Description
6-Chlorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H5ClS and its molecular weight is 168.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
6-Chlorobenzo[b]thiophene derivatives are actively explored in the field of synthetic medicinal chemistry. These compounds exhibit a wide spectrum of pharmacological properties. For instance, a study detailed the synthesis of various benzo[b]thiophene derivatives like thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These derivatives exhibited significant antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential in drug development (Isloor et al., 2010).
Material Science and Organic Synthesis
This compound is also significant in material science and organic synthesis. A study reported the efficient synthesis of 2-ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine, a compound related to this compound, showing its relevance in the preparation of complex organic molecules. This compound has applications in the synthesis of angiotensin II antagonists (Pridgen et al., 1998).
Antimicrobial and Analgesic Applications
Derivatives of this compound have shown promising results in antimicrobial and analgesic activities. A study conducted on benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride revealed significant antimicrobial and analgesic properties, which could be utilized in the development of new therapeutic agents (Kumara et al., 2009).
Crystal Structure Analysis
The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, closely related to this compound, was analyzed to understand its molecular arrangement and interactions. Such studies are crucial for the development of new compounds with specific physical and chemical properties (Tarighi et al., 2009).
Antitumor Evaluation
This compound derivatives have been evaluated for their potential in antitumor therapies. A study focusing on benzo[b]thieno[2,3-c]quinolones, derived from 3-chlorobenzo[b]thiophene-2-carboxanilides, found that these compounds exhibited strong antiproliferative effects on human tumor cells, suggesting their application in cancer treatment (Jarak et al., 2005).
Photocyclization and Fluorescent Applications
In the field of optoelectronics, this compound derivatives have been used in photocyclization reactions, leading to the synthesis of novel fluorescent compounds. These materials are being explored for their applications in electronic and optoelectronic devices (Han et al., 2011).
Mechanism of Action
Target of Action
6-Chlorobenzo[b]thiophene is a synthetic compound that has been designed to target myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
The compound interacts with its target, Mcl-1, by inhibiting its function, thereby promoting apoptosis and reducing DNA damage repair . This interaction is facilitated by the compound’s structure, which allows it to bind to Mcl-1 and inhibit its function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting Mcl-1, the compound promotes apoptosis, leading to cell death . Additionally, the compound reduces DNA damage repair, which can lead to further cell death .
Pharmacokinetics
The compound’s solubility in most organic solvents suggests it may have good bioavailability .
Result of Action
The inhibition of Mcl-1 by this compound leads to increased apoptosis and reduced DNA damage repair . This can result in the death of cancer cells, particularly those resistant to other forms of treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds, such as those found in the tumor microenvironment, may affect the compound’s efficacy . Additionally, the stability of the compound may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Cellular Effects
Some benzothiophene derivatives have shown antiproliferative activities against certain cancer cell lines
Molecular Mechanism
It has been suggested that benzothiophene derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-chloro-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAMKXUATGRDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496349 | |
Record name | 6-Chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66490-20-8 | |
Record name | 6-Chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.